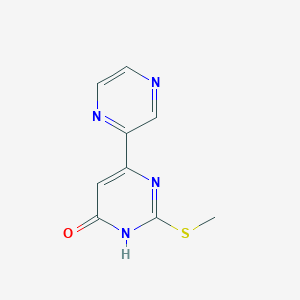

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one

Description

2-(Methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core substituted at position 2 with a methylthio (-SMe) group and at position 6 with a pyrazin-2-yl moiety. Such structural features make it relevant in medicinal chemistry, particularly for kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

2-methylsulfanyl-4-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-15-9-12-6(4-8(14)13-9)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHKBGNGLWMRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with pyrazine-2-carboxamide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrazinyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The chlorine atom in the precursor 2-chloropyrimidine can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent, inert atmosphere.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrazinyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary but often include inhibition of key enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications at Position 6

The pyrazin-2-yl group at position 6 distinguishes the target compound from analogs. Key comparisons include:

Table 1: Substituent Effects at Position 6

Key Findings :

- Pyrazine vs. Phenyl : Pyrazine’s nitrogen atoms improve solubility (e.g., target compound’s predicted aqueous solubility ≈1.5 mg/mL vs. 0.1 mg/mL for 6-methyl analog) and enable interactions with biological targets like ATP-binding pockets .

- Fluorophenyl Substituents : The 3-fluorophenyl analog (logP = 2.8) exhibits higher lipophilicity than the target compound (predicted logP = 1.9), affecting membrane permeability .

Modifications at Position 2

The methylthio group at position 2 is critical for reactivity and bioactivity. Comparisons include:

Table 2: Substituent Effects at Position 2

Key Findings :

- Methylthio (-SMe) : Balances lipophilicity and stability. The -SMe group can be oxidized to -SO2Me under acidic conditions, altering solubility and target engagement .

- Amino Substituents: 2-tert-butylamino analogs (e.g., compound 4o) show nanomolar activity against kinases like Cdc7/Cdk9 due to hydrogen bonding with catalytic lysine residues .

Key Findings :

Biological Activity

Overview

2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring with a methylthio group and a pyrazinyl group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₉H₈N₄OS

- Molecular Weight : 220.25 g/mol

- CAS Number : 1184919-84-3

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction of 2-chloropyrimidine with pyrazine-2-carboxamide in the presence of a base.

- Methylation : Followed by methylation using methyl iodide under controlled conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing key molecular pathways involved in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.1 | Cell cycle arrest at SubG1/G1 phase |

| A549 | 0.75 | Induces apoptosis |

| HepG2 | 0.71 | Antiproliferative effects |

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against particular pathogens is limited.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Aurora-A Kinase Inhibition : Demonstrated significant inhibition with IC50 values reported around 0.067 µM, indicating strong potential as an anticancer agent targeting mitotic processes.

Case Studies and Research Findings

-

Study on Antitumor Activity :

- A study evaluated the cytotoxic effects of various derivatives, including this compound, on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in treated cells.

-

Enzyme Targeting Research :

- Research focused on the inhibition of Aurora kinases revealed that this compound effectively disrupts cancer cell division by interfering with kinase activity, which is crucial for mitosis.

-

Comparative Analysis with Similar Compounds :

- When compared to structurally similar compounds, such as 6-(pyrazin-2-yl)pyrimidin-4(3H)-one, the presence of the methylthio group in our compound enhances its biological activity, particularly in enzyme inhibition and anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.